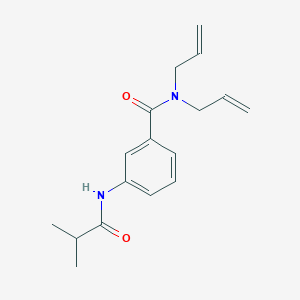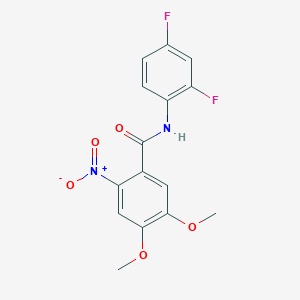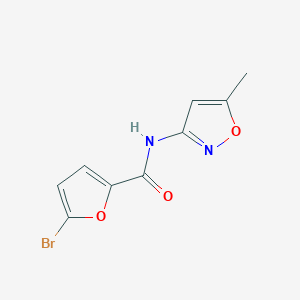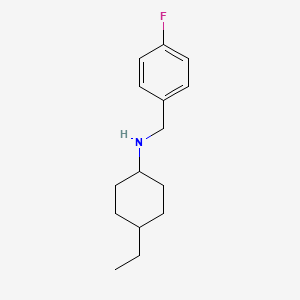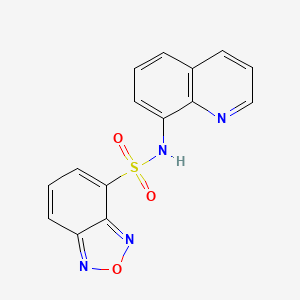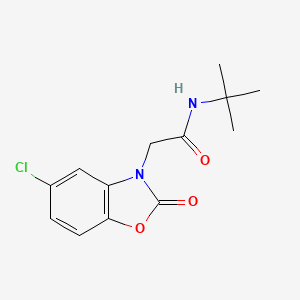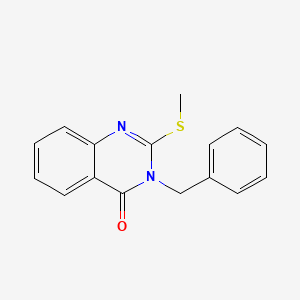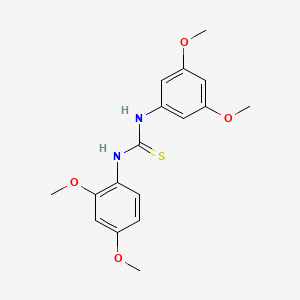
N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea, commonly known as DMTU, is a thiourea derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMTU has been extensively studied for its antioxidant properties, as well as its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.
作用机制
DMTU exerts its antioxidant activity by scavenging N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea and inhibiting lipid peroxidation. N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. Lipid peroxidation is a process in which N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea attack polyunsaturated fatty acids in cell membranes, leading to the formation of harmful compounds such as malondialdehyde (MDA). DMTU reacts with N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea and MDA to form stable adducts, thereby preventing oxidative damage.
Biochemical and Physiological Effects
DMTU has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMTU can protect against oxidative stress-induced cell death, DNA damage, and protein oxidation. DMTU has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
In vivo studies have demonstrated that DMTU can protect against various diseases such as ischemia-reperfusion injury, diabetes, and neurodegenerative disorders. DMTU has also been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
实验室实验的优点和局限性
DMTU has several advantages for use in lab experiments. It is stable, water-soluble, and can be easily synthesized in large quantities. DMTU is also relatively non-toxic, making it suitable for use in cell culture and animal studies.
However, there are also limitations to the use of DMTU in lab experiments. DMTU can interfere with some assays that measure N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea levels, as it reacts with N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea to form stable adducts. DMTU can also have off-target effects, as it can react with other thiols and displace metal ions from metalloproteins.
未来方向
There are several future directions for the research on DMTU. One area of interest is the development of DMTU-based therapeutics for various diseases such as cancer and neurodegenerative disorders. Another area of interest is the optimization of DMTU synthesis and purification methods to improve yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of DMTU and its potential off-target effects.
合成方法
The synthesis of DMTU involves the reaction of 2,4-dimethoxyaniline and 3,5-dimethoxybenzoyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by recrystallization from an appropriate solvent.
科学研究应用
DMTU has been widely studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, DMTU has been shown to possess antioxidant properties, which make it a potential therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. DMTU has also been shown to protect against ischemia-reperfusion injury, which occurs during organ transplantation and cardiovascular surgeries.
In agriculture, DMTU has been used as a plant growth regulator to enhance crop yield and improve stress tolerance. DMTU has also been shown to improve the shelf life of fruits and vegetables by reducing oxidative damage.
In the food industry, DMTU has been used as a food preservative to prevent spoilage and maintain freshness. DMTU has also been shown to reduce the formation of harmful compounds such as acrylamide during food processing.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-20-12-5-6-15(16(10-12)23-4)19-17(24)18-11-7-13(21-2)9-14(8-11)22-3/h5-10H,1-4H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYILAUNYERIUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=CC(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)
![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)
![2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate](/img/structure/B5753803.png)
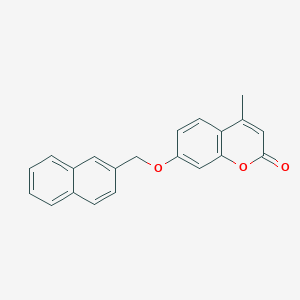
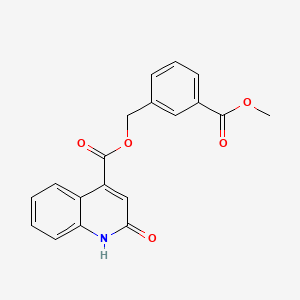
![1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5753820.png)
![1-(2-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753840.png)
